molecular formula C6H11BrO B13058680 2-Bromo-3,3-dimethylbutanal

2-Bromo-3,3-dimethylbutanal

Cat. No.: B13058680
M. Wt: 179.05 g/mol
InChI Key: QLLDPMNJZCQKSS-UHFFFAOYSA-N
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Description

2-Bromo-3,3-dimethylbutanal is an organic compound with the molecular formula C6H11BrO It is a brominated aldehyde, characterized by the presence of a bromine atom attached to the second carbon of a 3,3-dimethylbutanal structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,3-dimethylbutanal can be achieved through several methods. One common approach involves the bromination of 3,3-dimethylbutanal. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. specific details on large-scale production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,3-dimethylbutanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: 2-Bromo-3,3-dimethylbutanoic acid.

    Reduction: 2-Bromo-3,3-dimethylbutanol.

    Substitution: Products vary depending on the nucleophile used, such as 3,3-dimethylbutanal when using hydroxide ions.

Scientific Research Applications

2-Bromo-3,3-dimethylbutanal is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in organic synthesis, it is used to prepare more complex molecules.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3,3-dimethylbutanal involves its reactivity as an aldehyde and a brominated compound. The aldehyde group can participate in nucleophilic addition reactions, while the bromine atom can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing effect of the bromine atom, which increases the electrophilicity of the carbonyl carbon.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylbutanal: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    2-Bromo-3,3-dimethylbutane: Similar structure but lacks the aldehyde group, affecting its reactivity and applications.

Uniqueness

2-Bromo-3,3-dimethylbutanal is unique due to the presence of both a bromine atom and an aldehyde group, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C6H11BrO

Molecular Weight

179.05 g/mol

IUPAC Name

2-bromo-3,3-dimethylbutanal

InChI

InChI=1S/C6H11BrO/c1-6(2,3)5(7)4-8/h4-5H,1-3H3

InChI Key

QLLDPMNJZCQKSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C=O)Br

Origin of Product

United States

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